Pimavanserin

Catalog No.
S539686
CAS No.
706779-91-1
M.F
C25H34FN3O2
M. Wt
427.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pimavanserin

CAS Number

706779-91-1

Product Name

Pimavanserin

IUPAC Name

1-[(4-fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea

Molecular Formula

C25H34FN3O2

Molecular Weight

427.6 g/mol

InChI

InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30)

InChI Key

RKEWSXXUOLRFBX-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C

Solubility

Soluble in DMSO, not in water

Synonyms

ACP 103, ACP-103, ACP103, bis(1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-(4-(2-methylpropoxy)benzyl)urea) (2R,3R)-2,3-dihydroxybutanedioate, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide, Nuplazid, Pimavanserin, pimavanserin tartrate, urea, n-((4-fluorophenyl)methyl)-n-(1-methyl-4-piperidinyl)-n'-((4-(2-methylpropoxy)phenyl)methyl)-, (2R,3R)-2,3-dihydroxybutanedioate (2:1)

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C

Description

The exact mass of the compound Pimavanserin is 427.26351 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Psychosis in Parkinson's Disease

Pimavanserin has been most extensively investigated for the treatment of psychosis in Parkinson's disease (PD). Psychosis is a common non-motor symptom of PD, affecting up to 60% of patients at some point in their illness. It manifests as hallucinations (seeing or hearing things that aren't there) and delusions (fixed false beliefs).

Several clinical trials have evaluated the efficacy and safety of pimavanserin for PD psychosis. A large Phase 3 study, called NAVIGATE, demonstrated that pimavanserin significantly reduced the frequency and severity of hallucinations compared to placebo in patients with PD psychosis []. This led to its approval by the US Food and Drug Administration (FDA) in 2016 for the treatment of hallucinations and delusions associated with PD psychosis [].

Schizophrenia

Pimavanserin's mechanism of action involves selectively blocking serotonin 5-HT2A receptors. This action is thought to be beneficial in reducing psychotic symptoms. Due to this, pimavanserin has also been explored as a potential treatment for schizophrenia, another severe mental illness characterized by hallucinations and delusions.

However, research findings on pimavanserin for schizophrenia have been mixed. While some studies have shown modest improvements in positive symptoms (hallucinations and delusions) compared to placebo [], others haven't found significant benefits []. More research is needed to determine the potential role of pimavanserin in the treatment of schizophrenia.

Pimavanserin is an atypical antipsychotic medication primarily used for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. Marketed under the trade name Nuplazid, it was approved by the U.S. Food and Drug Administration in April 2016. The compound is unique among antipsychotics as it does not exhibit dopaminergic activity, which allows it to treat psychotic symptoms without exacerbating motor symptoms commonly associated with Parkinson's disease .

The chemical structure of pimavanserin is characterized by its molecular formula, which is C25H34FN3O2C_{25}H_{34}FN_{3}O_{2} for the free base and (C25H34FN3O2)2C4H6O6(C_{25}H_{34}FN_{3}O_{2})_{2}\cdot C_{4}H_{6}O_{6} for the tartrate salt form, with a molecular weight of approximately 1005.20 g/mol . The drug exists as a white to off-white, immediate-release film-coated tablet.

Pimavanserin acts as an inverse agonist at serotonin 5-HT2A receptors, meaning it stabilizes the receptor in an inactive conformation and prevents the action of natural neurotransmitters that normally activate it [, ]. This modulation of serotonin signaling is thought to be responsible for the drug's antipsychotic effects without affecting dopamine receptors, which are crucial for motor function in Parkinson's disease [].

Primarily during its metabolic processes. It is metabolized mainly by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, leading to the formation of its major active metabolite, N-desmethylated pimavanserin (AC-279). The metabolic pathway involves oxidation reactions that are typical for compounds processed by these enzymes .

Pimavanserin acts primarily as an inverse agonist and antagonist at serotonin 5-HT2A receptors, with some activity at 5-HT2C receptors. This mechanism is thought to mediate its effects in reducing psychotic symptoms without the common side effects associated with dopamine receptor antagonism seen in traditional antipsychotics. Notably, pimavanserin has negligible affinity for dopamine receptors, which is a significant differentiator from other antipsychotics .

Clinical studies have shown that pimavanserin can effectively reduce hallucinations and delusions in patients with Parkinson's disease without causing extrapyramidal symptoms or worsening motor function, making it a valuable treatment option in this patient population .

The synthesis of pimavanserin involves several steps that include the formation of key intermediates followed by coupling reactions to achieve the final product. While specific detailed synthetic routes are proprietary information held by pharmaceutical companies, the general methodology includes:

  • Formation of Urea Derivatives: Starting from appropriate amines and carbonyl compounds.
  • Coupling Reactions: Involving the introduction of fluorophenyl and piperidine moieties.
  • Salt Formation: Converting the free base into its tartrate salt to enhance solubility and bioavailability.

The synthesis is complex due to the need for precise control over stereochemistry and purity requirements for pharmaceutical applications .

Pimavanserin exhibits significant interactions with various medications due to its metabolism via cytochrome P450 enzymes. Strong CYP3A4 inhibitors (such as ketoconazole) can increase pimavanserin exposure significantly, while strong inducers (like rifampin) can decrease its efficacy by reducing plasma levels . Clinical studies have shown that co-administration with drugs like carbidopa/levodopa does not require dosage adjustments, indicating a favorable interaction profile with commonly used Parkinson's medications .

Pimavanserin has several similar compounds within the class of atypical antipsychotics. Below are some notable comparisons:

Compound NameMechanism of ActionDopaminergic ActivityUnique Features
PimavanserinSerotonin 5-HT2A inverse agonistNoneFirst antipsychotic without D2 blocking activity
QuetiapineSerotonin/Dopamine antagonistModerateBroad receptor activity; can cause sedation
AripiprazolePartial agonist at D2/5-HT1APartialUnique partial agonist profile
OlanzapineSerotonin/Dopamine antagonistModerateKnown for metabolic side effects

Pimavanserin stands out due to its selective action on serotonin receptors without affecting dopamine pathways, making it particularly suitable for patients with Parkinson's disease psychosis who are at risk of worsening motor symptoms from traditional antipsychotics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

427.26350550 g/mol

Monoisotopic Mass

427.26350550 g/mol

Boiling Point

604.2±55.0

Heavy Atom Count

31

Appearance

Solid powder

Melting Point

117-119

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JZ963P0DIK

Drug Indication

Pimavanserin is indicated for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis.
Treatment of schizophrenia and other psychotic disorders

Livertox Summary

Pimavanserin is an atypical antipsychotic used in the treatment of hallucinations and delusions in patients with Parkinson disease and psychosis. Use of pimavanserin is associated with a low rate of serum enzyme elevations during therapy but it has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antipsychotic Agents

MeSH Pharmacological Classification

Antiparkinson Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AX - Other antipsychotics
N05AX17 - Pimavanserin

Mechanism of Action

Parkinson's disease psychosis (PDP) is an imbalance of serotonin and dopamine from disruption of the normal balance between the serotonergic and dopaminergic receptors and neurotransmitters in the brain. The mechanism by which pimavanserin treats hallucinations and delusions associated with Parkinson’s disease psychosis is not fully established. It is possible that pimavanserin acts via inverse agonist and antagonist activity at serotonin 5-HT2A receptors with limited effects on serotonin 5-HT2C receptors. Pimavanserin is an inverse agonist and antagonist of serotonin 5-HT2A receptors with high binding affinity, demonstrating low binding affinity to serotonin 5-HT2C receptors. In addition, this drug exhibits low affinity binding to sigma 1 receptors. Pimavanserin lacks activity at muscarinic, dopaminergic, adrenergic, and histaminergic receptors, preventing various undesirable effects typically associated with antipsychotics.

Other CAS

706779-91-1

Absorption Distribution and Excretion

The median Tmax of pimavanserin in clinical studies was 6 hours, regardless of the dose. The bioavailability of an oral tablet of pimavanserin and a solution were almost identical. Ingestion of a high-fat meal had no significant effect on the rate (Cmax) and extent (AUC) of pimavanserin exposure. Cmax decreased by about 9% while AUC increased by about 8% with a high-fat meal. The major active circulating N-desmethylated metabolite, AC-279, has a median Tmax of 6 hours.
Approximately 0.55% of the 34 mg oral dose of 14C-pimavanserin was eliminated as unchanged drug in urine and 1.53% was eliminated in feces after 10 days. Less than 1% of the administered dose of pimavanserin and its active metabolite AC-279 were recovered in urine.
Following administration of a single dose of 34 mg, the average apparent volume of distribution was 2173 L in clinical studies.

Metabolism Metabolites

Pimavanserin is mainly metabolized CYP3A4 and CYP3A5 hepatic cytochrome enzymes, and to a lesser extent by CYP2J2, CYP2D6, and other cytochrome and flavin-containing monooxygenase enzymes. CYP3A4 metabolizes pimavanserin to its major active metabolite, AC-279.

Wikipedia

Pimavanserin
2,3-Dimethylhexane

Biological Half Life

The average plasma half-lives for pimavanserin and its active metabolite (AC-279) are estimated at 57 hours and 200 hours, respectively.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15

Pimavanserin in Dementia-Related Psychosis

Joseph I Friedman
PMID: 34289282   DOI: 10.1056/NEJMe2109010

Abstract




Pimavanserin Promotes Trophic Factor Release and Protects Cultured Primary Dopaminergic Neurons Exposed to MPP+ in a GDNF-Dependent Manner

Elodie Gras Lavigne, Dorothée Buttigieg, Rémy Steinschneider, Ethan S Burstein
PMID: 34032411   DOI: 10.1021/acschemneuro.0c00751

Abstract

Neurodegeneration and impaired neural development are a common feature of many neuropsychiatric disorders. Second-generation antipsychotics (SGAs) and certain atypical antidepressants display neuroprotective effects. Though these drugs interact with many molecular targets, a common shared attribute is high antagonist potency at 5-HT
receptors. Pimavanserin is a selective 5-HT
inverse agonist/antagonist that was recently FDA approved for treating hallucinations and delusions associated with Parkinson's disease. Unlike SGAs, pimavanserin lacks activity at other targets like dopamine, histamine, muscarinic, and adrenergic receptors. To investigate whether selective 5-HT
inverse agonists have neuroprotective properties, pimavanserin and another selective 5-HT
inverse agonist, M100907, were applied to primary cultures of dopaminergic neurons treated with 1-methyl-4-phenylpyridinium (MPP+). Both pimavanserin and M100907 protected dopaminergic neurons against MPP+-induced cell death. The neuroprotective effects of pimavanserin required signaling through the extracellular signal-regulated kinase 1/2 pathway, restored mitochondrial function, and reduced oxidative stress. Further investigation showed that pimavanserin promotes the release of brain-derived neurotrophic factor and glial-derived neurotrophic factor (GDNF) and that the neuroprotective effects of pimavanserin were blocked by antibodies to GDNF but not by anti-tyrosine receptor kinase B receptor antibodies. Thus, pimavanserin induces release of neurotrophic factors and protects dopaminergic neurons against MPP+ toxicity in a GDNF-dependent manner.


Development of an analytical method for the determination of pimavanserin and its impurities applying analytical quality by design principles as a risk-based strategy

Irena Radić, Mislav Runje, Sandra Babić
PMID: 33964725   DOI: 10.1016/j.jpba.2021.114091

Abstract

Pimavanserin is an atypical antipsychotic indicated for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis. As it is a relatively new drug on the market, limited number of pharmacokinetic information and analytical methods are available. This paper presents an ultra-high performance chromatography for the simultaneous determination of pimavanserin and its four process impurities. The method was developed applying analytical quality by design (AQbD) principles as a risk-based approach. Critical method attributes (CMAs) were selected as a resolution between the worst separated compounds (impurity B and impurity C), a duration of analysis defined by the retention time of the last eluting peak (impurity D), a capacity factor of the first eluted impurity (impurity A), a tailing factor and a theoretical plate number. Risk assessment in the early stage of method development pointed out critical method parameters (CMPs): column temperature, gradient time and pH-value of the mobile phase (water phase, eluent A). Design of experiments (DoE), using DryLab®4 software, was applied to evaluate the influence of CMPs on CMAs and to determine method operable design region (MODR). Based on the risk assessment and the results of robustness and precision tests, a control strategy with system suitability criteria was proposed. Developed method was validated according to ICH Q2 (R1) guideline with respect to the selectivity, LOD, LOQ, linearity, precision, accuracy, robustness and stability. A forced degradation study was performed to provide an evidence of the stability-indicating property of the method. Degradation products of pimavanserin were identified using ultra high-performance liquid chromatography coupled to high resolution mass spectrometry (UHPLC-qTOF). Additionally, potential degradation products were assessed in silico with the help of Zeneth® software and good agreement with experimentally identified degradation products was achieved. Main degradation products were formed during acid and base hydrolysis (m/z 223.16 [M+H]
at RRT 0.37) and under oxidative stress conditions (m/z 444.26 [M+H]
at RRT 0.57). The results revealed that the pimavanserin undergoes degradation through acid and base hydrolysis of urea and N-oxidation of aliphatic tertiary amine.


Serotonin and amyloid deposition: A link between depression and Alzheimer's disease?: An Editorial Highlight on "Pimavanserin, a 5HT

Gerhard Gründer, Paul Cumming
PMID: 33459383   DOI: 10.1111/jnc.15269

Abstract

Indirect agonism has been invoked as part of the mechanism of antipsychotic action at dopamine D
receptors, and more recently as a salient neuropharmacological aspect of the serotonin 5-HT
drug pimavanserin (Pim). We now comment on an article in this volume showing that Pim treatment attenuates the deposition of Aβ protein in brain of transgenic Alzheimer's disease model mice. Pim treatment may interfere with Aβ deposition by shifting the balance between two 5-HT
signaling pathways, that is, antagonism of G
signaling and agonism of G
signaling. Treatment with serotonin-selective reuptake inhibitors (SSRIs) evoked also reduced amyloid deposition in transgenic mice, but SSRI treatment does not unequivocally interfere in the progression of human Alzheimer's disease, perhaps because of complex effects of chronic SSRI treatment on multiple serotonin receptor types. Preclinical findings suggest Pim as a promising pharmacological strategy for intervening against Alzheimer's pathology, perhaps at a very early stage of the disease. However, much remains to be learned about the convergence of various receptor-mediated signaling pathways on the final common path leading to net Aβ deposition.


Trial of Pimavanserin in Dementia-Related Psychosis

Pierre N Tariot, Jeffrey L Cummings, Maria E Soto-Martin, Clive Ballard, Deniz Erten-Lyons, David L Sultzer, Davangere P Devanand, Daniel Weintraub, Bradley McEvoy, James M Youakim, Srdjan Stankovic, Erin P Foff
PMID: 34289275   DOI: 10.1056/NEJMoa2034634

Abstract

Patients with dementia due to neurodegenerative disease can have dementia-related psychosis. The effects of the oral 5-HT
inverse agonist and antagonist pimavanserin on psychosis related to various causes of dementia are not clear.
We conducted a phase 3, double-blind, randomized, placebo-controlled discontinuation trial involving patients with psychosis related to Alzheimer's disease, Parkinson's disease dementia, dementia with Lewy bodies, frontotemporal dementia, or vascular dementia. Patients received open-label pimavanserin for 12 weeks. Those who had a reduction from baseline of at least 30% in the score on the Scale for the Assessment of Positive Symptoms-Hallucinations and Delusions (SAPS-H+D, with higher scores indicating greater psychosis) and a Clinical Global Impression-Improvement (CGI-I) score of 1 (very much improved) or 2 (much improved) at weeks 8 and 12 were randomly assigned in a 1:1 ratio to continue receiving pimavanserin or to receive placebo for up to 26 weeks. The primary end point, assessed in a time-to-event analysis, was a relapse of psychosis as defined by any of the following: an increase of at least 30% in the SAPS-H+D score and a CGI-I score of 6 (much worse) or 7 (very much worse), hospitalization for dementia-related psychosis, stopping of the trial regimen or withdrawal from the trial for lack of efficacy, or use of antipsychotic agents for dementia-related psychosis.
Of the 392 patients in the open-label phase, 41 were withdrawn for administrative reasons because the trial was stopped for efficacy; of the remaining 351 patients, 217 (61.8%) had a sustained response, of whom 105 were assigned to receive pimavanserin and 112 to receive placebo. A relapse occurred in 12 of 95 patients (13%) in the pimavanserin group and in 28 of 99 (28%) in the placebo group (hazard ratio, 0.35; 95% confidence interval, 0.17 to 0.73; P = 0.005). During the double-blind phase, adverse events occurred in 43 of 105 patients (41.0%) in the pimavanserin group and in 41 of 112 (36.6%) in the placebo group. Headache, constipation, urinary tract infection, and asymptomatic QT prolongation occurred with pimavanserin.
In a trial that was stopped early for efficacy, patients with dementia-related psychosis who had a response to pimavanserin had a lower risk of relapse with continuation of the drug than with discontinuation. Longer and larger trials are required to determine the effects of pimavanserin in dementia-related psychosis. (Funded by Acadia Pharmaceuticals; HARMONY ClinicalTrials.gov number,
.).


Effect of Adjunctive Pimavanserin on Sleep/Wakefulness in Patients With Major Depressive Disorder: Secondary Analysis From CLARITY

Manish K Jha, Maurizio Fava, Marlene P Freeman, Michael E Thase, George I Papakostas, Richard C Shelton, Madhukar H Trivedi, Bryan Dirks, Keith Liu, Srdjan Stankovic
PMID: 33264819   DOI: 10.4088/JCP.20m13425

Abstract

This was an analysis of the effect of pimavanserin, a 5-hydroxytryptamine-2A antagonist and inverse receptor agonist, on dysregulated sleep in patients with major depressive disorder (MDD) by DSM-5 criteria and an inadequate antidepressant response.
For this analysis of CLARITY, a phase 2 study of adjunctive pimavanserin (N = 207) conducted between December 2016 and October 2018, sleep/wakefulness disturbances were measured with the 17-item Hamilton Depression Rating Scale (HDRS₁₇) insomnia items (sum of items 4, 5, and 6) and the Karolinska Sleepiness Scale (KSS). Outcomes included change from baseline in HDRS₁₇ insomnia factor score and KSS score, correlation between the HDRS₁₇ insomnia factor score and KSS score, and change from baseline in the Sheehan Disability Scale (SDS) total score and Unproductive Days subscore in patients with a baseline KSS score ≥ 6.
At baseline, HDRS₁₇ insomnia factor score ≥ 3 occurred in 76% of patients receiving placebo and 85% of patients receiving pimavanserin. The overall least squares (LS) mean weighted difference (SE) was -0.5 (0.32) with a 95% CI of -1.2 to 0.1 (P = .088) at week 5. Improvement was observed with pimavanserin versus placebo at weeks 2, 3, and 4, with effect sizes (ESs) of 0.370 to 0.524 (P < .05). For KSS score, the LS mean difference (SE) at week 5 was -1.1 (0.30) (95% CI, -1.7 to -0.5; P = .0003; ES = 0.627) for pimavanserin versus placebo. Among those with a KSS score ≥ 6 at baseline (n = 120 placebo and n = 42 pimavanserin), the LS mean difference (SE) in the mean SDS score at week 5 was -1.1 (0.46) (95% CI, -2.0 to -0.2; P = .019; ES = 0.442) for pimavanserin versus placebo.
Adjunctive pimavanserin significantly improved sleep/wakefulness disturbance during treatment of MDD, an improvement that was associated with greater improvement in function.
ClinicalTrials.gov identifier:
.


Effect of adjunctive pimavanserin on suicidal ideation in patients with major depression: Analysis of the CLARITY study

Richard C Shelton, Maurizio Fava, Marlene P Freeman, Michael E Thase, George I Papakostas, Manish K Jha, Madhukar H Trivedi, Bryan Dirks, Keith Liu, Srdjan Stankovic
PMID: 32871535   DOI: 10.1016/j.jad.2020.08.051

Abstract

Up to 15% of patients with major depressive disorder (MDD) attempt suicide and up to 2% complete suicide. This was a post-hoc analysis aimed to evaluate the risk of suicide ideation and behavior associated with adjunctive pimavanserin treatment in adults with MDD.
CLARITY was a randomized, double-blind, placebo-controlled study in patients with MDD and an inadequate response to a selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI). For this post-hoc analysis, the primary endpoint was mean change from baseline for HAMD item 3 (suicide). The incidence of suicidal ideation or behavior was also assessed from the Columbia-Suicide Severity Rating Scale (C-SSRS) and reports of adverse events.
During Stage 1, LS mean change for HAMD Item 3 was reduced from baseline at each week with pimavanserin with a significant difference between pimavanserin and placebo at Week 3 (p=0.012, effect size: 0.431). At any post-baseline assessment, suicidal ideation on the C-SSRS was reported in 28 (18.1%) of patients with placebo and 9 (17.3%) with pimavanserin during Stage 1 and in 7 (20.7%) with placebo and 4 (13.8%) with pimavanserin during Stage 2. No events of suicidal behavior were observed with either placebo or pimavanserin.
The post hoc nature, exclusion of patients with any history of suicide from the primary study, and the small number of patients who demonstrated evidence of suicidal ideation.
Adjunctive pimavanserin was not associated with an increase in suicidal ideation in patients with MDD. Further study is needed to verify these results.


Association of Pharmaceutical Industry Payments to Physicians With Prescription and Medicare Expenditures for Pimavanserin

Hemalkumar B Mehta, Thomas J Moore, G Caleb Alexander
PMID: 32838675   DOI: 10.1176/appi.ps.202000251

Abstract

This study aimed to quantify the association between pharmaceutical industry payments to physicians for pimavanserin and both pimavanserin prescription volume and Medicare expenditures.
This retrospective cross-sectional study used 2016 and 2017 data from Open Payments and the Medicare Part D Prescriber Public Use Files. The authors used Poisson regression models to quantify the association between physician payments for pimavanserin and pimavanserin prescription volume and linear regression models to quantify the association with Medicare expenditures for pimavanserin.
Of 1,609 physicians who prescribed pimavanserin, 45% received payments, which totaled to $6,369,922. Each $10,000 in physician payments was associated with a 14% increase in pimavanserin prescription volume (incident rate ratio=1.14, 95% confidence interval [CI]=1.13-1.14). Every $100 in physician payments was associated with a $175.84 increase in Medicare pimavanserin expenditures (95% CI=$161.55-$190.13).
Extensive physician payments have been associated with increased pimavanserin prescription volume and Medicare expenditures.


Pimavanserin, a 5HT

Carla M Yuede, Clare E Wallace, Todd A Davis, Woodrow D Gardiner, Jane C Hettinger, Hannah M Edwards, Rachel D Hendrix, Brookelyn M Doherty, Kayla M Yuede, Ethan S Burstein, John R Cirrito
PMID: 33278025   DOI: 10.1111/jnc.15260

Abstract

Amyloid-β (Aβ) peptide aggregation into soluble oligomers and insoluble plaques is a precipitating event in the pathogenesis of Alzheimer's disease (AD). Given that synaptic activity can regulate Aβ generation, we postulated that 5HT
-Rs may regulate Aβ as well. We treated APP/PS1 transgenic mice with the selective 5HT
inverse agonists M100907 or Pimavanserin systemically and measured brain interstitial fluid (ISF) Aβ levels in real-time using in vivo microdialysis. Both compounds reduced ISF Aβ levels by almost 50% within hours, but had no effect on Aβ levels in 5HT
-R knock-out mice. The Aβ-lowering effects of Pimavanserin were blocked by extracellular-regulated kinase (ERK) and NMDA receptor inhibitors. Chronic administration of Pimavanserin by subcutaneous osmotic pump to aged APP/PS1 mice significantly reduced CSF Aβ levels and Aβ pathology and improved cognitive function in these mice. Pimavanserin is FDA-approved to treat Parkinson's disease psychosis, and also has been shown to reduce psychosis in a variety of other dementia subtypes including Alzheimer's disease. These data demonstrate that Pimavanserin may have disease-modifying benefits in addition to its efficacy against neuropsychiatric symptoms of Alzheimer's disease. Read the Editorial Highlight for this article on page 560.


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